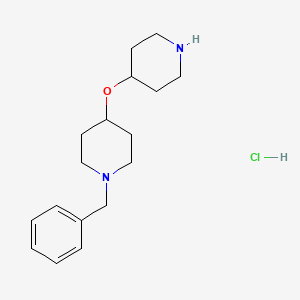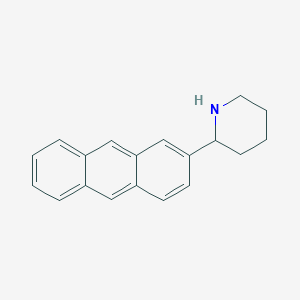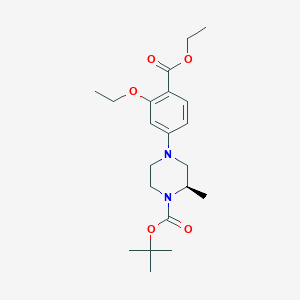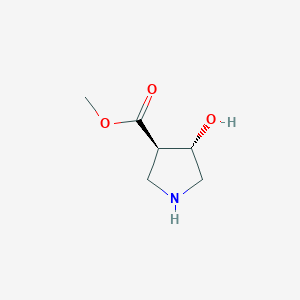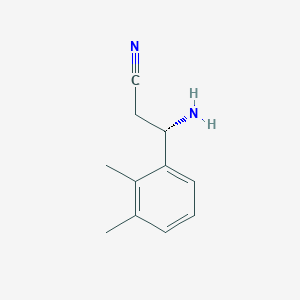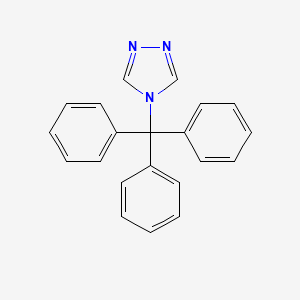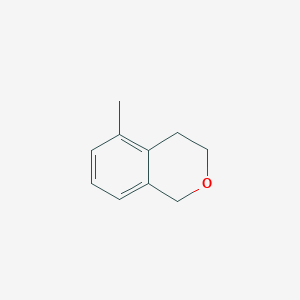
5-Methylisochroman
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-5-methyl-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans Benzopyrans are heterocyclic compounds containing a fused benzene and pyran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5-methyl-1H-2-benzopyran typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of 3,4-Dihydro-5-methyl-1H-2-benzopyran may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
3,4-Dihydro-5-methyl-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyran ring, using reagents like halogens or nitro compounds under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted benzopyrans.
科学研究应用
3,4-Dihydro-5-methyl-1H-2-benzopyran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals due to its aromatic properties.
作用机制
The mechanism of action of 3,4-Dihydro-5-methyl-1H-2-benzopyran involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
3,4-Dihydro-8-hydroxy-3-methyl-1H-2-benzopyran: Known for its antioxidant properties.
3,4-Dihydro-1H-2-benzopyran-1-one: Used in the synthesis of various pharmaceuticals.
Coumarin: A well-known compound with anticoagulant properties.
Uniqueness
3,4-Dihydro-5-methyl-1H-2-benzopyran is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
属性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
5-methyl-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C10H12O/c1-8-3-2-4-9-7-11-6-5-10(8)9/h2-4H,5-7H2,1H3 |
InChI 键 |
LKMBMMQMAVRFMP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CCOCC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1''-Biferrocene, 2,2''-bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (2S,2''S)-(9CI)](/img/structure/B13035600.png)
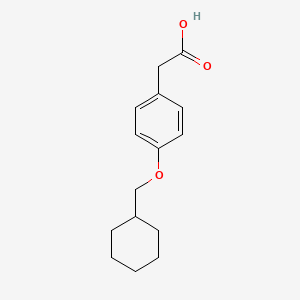
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)

